Fmoc-Met-OH-13C5,15N
Overview
Description
Fmoc-Met-OH-13C5,15N: is a compound that is labeled with stable isotopes of carbon-13 and nitrogen-15. It is a derivative of methionine, an essential amino acid, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique isotopic labeling which allows for detailed molecular studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Met-OH-13C5,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the methionine molecule. The process typically starts with the synthesis of labeled methionine, followed by the protection of the amino group with the Fmoc group. The reaction conditions often involve the use of organic solvents and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for synthesis and purification. The final product is subjected to rigorous quality control to ensure isotopic purity and chemical integrity .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Met-OH-13C5,15N undergoes various chemical reactions, including:
Oxidation: The sulfur atom in methionine can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups depending on the desired application
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Piperidine or other bases to remove the Fmoc group.
Substitution: Various nucleophiles and electrophiles depending on the specific reaction
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free methionine.
Substitution: Various substituted methionine derivatives
Scientific Research Applications
Chemistry: Fmoc-Met-OH-13C5,15N is used in peptide synthesis and as a tracer in metabolic studies. Its isotopic labeling allows for precise tracking of metabolic pathways and reaction mechanisms .
Biology: In biological research, this compound is used to study protein synthesis and degradation. The isotopic labels help in identifying and quantifying proteins in complex biological samples .
Medicine: In medical research, this compound is used in drug development and pharmacokinetic studies. The isotopic labels provide detailed information on drug metabolism and distribution .
Industry: Industrially, this compound is used in the production of labeled peptides and proteins for various applications, including diagnostics and therapeutics .
Mechanism of Action
The mechanism of action of Fmoc-Met-OH-13C5,15N is primarily related to its role as a labeled amino acid. The Fmoc group protects the amino group during peptide synthesis, allowing for the sequential addition of amino acids. The carbon-13 and nitrogen-15 labels enable detailed studies of molecular interactions and metabolic pathways. These isotopes act as tracers, providing insights into the dynamics of biochemical processes .
Comparison with Similar Compounds
Fmoc-Pro-OH-13C5,15N: Another isotopically labeled amino acid used in peptide synthesis.
Fmoc-Val-OH-13C5,15N: Similar in structure and application, used for studying protein synthesis and metabolism
Uniqueness: Fmoc-Met-OH-13C5,15N is unique due to its specific labeling with carbon-13 and nitrogen-15, which provides distinct advantages in tracking and studying methionine metabolism. Its use in various fields of research highlights its versatility and importance .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-(113C)methylsulfanyl(1,2,3,4-13C4)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1+1,10+1,11+1,18+1,19+1,21+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBGAUHBELNDEW-MXMKRAELSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]S[13CH2][13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745885 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N)methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217437-64-3 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N)methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1217437-64-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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